2,3-Dioxoindoline-5-sulfonyl chloride

Übersicht

Beschreibung

2,3-Dioxoindoline-5-sulfonyl chloride is an organic compound with the molecular formula C8H4ClNO4S and a molecular weight of 245.64 g/mol . It plays a significant role in scientific research and industry.

Synthesis Analysis

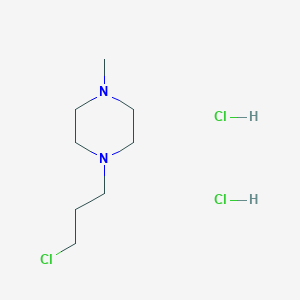

The synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride involves the reaction of 2,3-dioxo-2,3-dihydro-1H-indol-5-sulfonyl chloride with N-benzylmethylamine and N,N-diisopropylethylamine in a 1:1 mixture of tetrahydrofuran and dichloromethane .Molecular Structure Analysis

The molecular structure of 2,3-Dioxoindoline-5-sulfonyl chloride consists of 15 heavy atoms, 6 of which are aromatic . The molecule has one rotatable bond, four hydrogen bond acceptors, and one hydrogen bond donor .Chemical Reactions Analysis

Sulfonyl chlorides, such as 2,3-Dioxoindoline-5-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are key to the synthetic utility of sulfonyl chlorides, making them valuable intermediates in the preparation of a wide range of sulfonyl derivatives .Physical And Chemical Properties Analysis

2,3-Dioxoindoline-5-sulfonyl chloride has a high gastrointestinal absorption and is soluble in water . Its Log Po/w values, which measure its lipophilicity, range from -0.28 to 1.26 . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Use in Organic Chemistry

2,3-Dioxoindoline-5-sulfonyl chloride is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs .

Method of Application

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is advantageous as it circumvents thermal runaway, improving the inherent safety of the process .

Results

The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields . A small reactor volume (639 μL) and short residence time (41 s) afforded a very high space–time yield (6.7 kg L −1 h −1) for the model system .

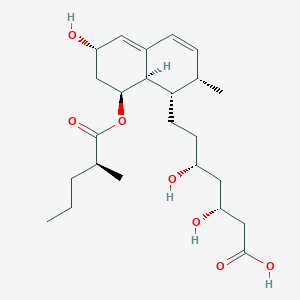

Use in Synthesis of Sulfonyl-Containing Phosphorothioates

Sulfonyl and phosphorothioate are important privileged structural motifs which are widely presented in pharmaceuticals and agrochemicals .

Method of Application

An efficient approach to synthesizing sulfonyl-containing phosphorothioates by merging photoredox and copper catalysis at room temperature has been described . This protocol is compatible with a wide range of substrates and can be applied to the late-stage functionalization of complex molecules .

Results

The results of this method are not specified in the source .

Use in Synthesis of N-Sulfonyl Formamidines

N-Sulfonyl formamidines are important nitrogen-containing organic compounds that serve as essential intermediates in numerous important organic reactions .

Method of Application

A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and primary/secondary amines under mild conditions without catalysts or additives .

Results

Use in Synthesis of Sulfonamide Triazine Hybrid Derivatives

Sulfonamide triazine hybrid derivatives are synthesized using various amines .

Method of Application

The chlorine atoms in cyanuric chloride were nucleophilically substituted with various amines to create the final compounds .

Results

Use in 3D Visualizing Molecular Dynamics Simulation

“2,3-Dioxoindoline-5-sulfonyl chloride” has been used in 3D visualizing molecular dynamics simulation .

Method of Application

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .

Results

Use in Synthesis of Heterocyclic Compounds

N-Sulfonyl amidines, a special class of amidines, serve as essential intermediates in numerous important organic reactions . They can be useful building blocks for synthesizing heterocyclic compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3-dioxo-1H-indole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJRKHHCIXKFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579314 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dioxoindoline-5-sulfonyl chloride | |

CAS RN |

132898-96-5 | |

| Record name | 5-Isatinsulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)

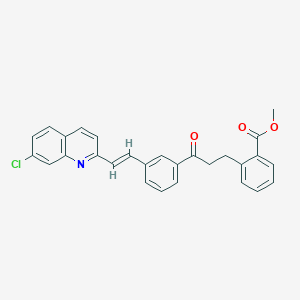

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)